REACTION_CXSMILES
|
C(O[C@H]1C[N:8]([C:10]([O:12][C:13]([CH3:16])(C)C)=O)[C@@H](C(O)=O)C1)C=C.COC[C@H]1CCCN1C(C1C=C(C=C(C2OC=CN=2)C=1)C(OC)=O)=O.O1C=CN=C1.C([Li])CCC.[CH2:55]([Sn:59](Cl)([CH2:64][CH2:65][CH2:66][CH3:67])[CH2:60][CH2:61][CH2:62][CH3:63])[CH2:56][CH2:57][CH3:58]>C1COCC1>[CH2:64]([Sn:59]([CH2:55][CH2:56][CH2:57][CH3:58])([CH2:60][CH2:61][CH2:62][CH3:63])[C:10]1[O:12][CH:13]=[CH:16][N:8]=1)[CH2:65][CH2:66][CH3:67]
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)O[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
|
Name
|
methyl 3-((R)-2-(methoxymethyl)pyrrolidine-1-carbonyl)-5-(oxazol-2-yl)benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC[C@@H]1N(CCC1)C(=O)C=1C=C(C(=O)OC)C=C(C1)C=1OC=CN1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O1C=NC=C1
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
tributylstannyl chloride
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)Cl
|
Name
|
Hexanes
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 1.2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed up to rt over 3 h
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
the mixture was washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
1.2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn](C=1OC=CN1)(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |